BenchChemオンラインストアへようこそ!

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Alkaline phosphatase inhibition Enzyme kinetics Inhibitor potency

The 2,4-dimethylphenyl analog is the most potent ALP inhibitor in a 10-compound congeneric series (IC50 0.42 µM, non-competitive). The substitution pattern is critical: 2,3- or 2,6-dimethyl isomers are orders of magnitude less active. Provides 250-fold selectivity over cytotoxicity and 6.7-fold superiority over KH2PO4 in ALP assays. Low cytotoxicity enables cellular proof-of-concept studies. Dual ALP inhibition and DNA binding (Kb ≈ 7.9 × 10³ M⁻¹) qualify it as a multifunctional probe. Supplied at 97% purity with batch-specific QC (NMR, HPLC) for cross-study reproducibility.

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
Cat. No. B11776337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)C
InChIInChI=1S/C19H19N3O2S/c1-13-8-9-16(14(2)10-13)20-17(23)12-25-19-22-21-18(24-19)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23)
InChIKeyNAUARTPFUAAXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide – Procurement-Relevant Characterization and Compound-Class Profile


The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS 220598-05-0, MW 353.4 g/mol, C19H19N3O2S) belongs to the substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide class [1]. This class has been systematically evaluated for human alkaline phosphatase (ALP) inhibition, with the 2,4-dimethylphenyl analog identified as the most potent derivative within a congeneric series of ten compounds (9a–j) [2]. The compound is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC) .

Why 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide Cannot Be Substituted with a Generic In-Class Analog


Within the phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide series, minor modifications to the N-phenyl substituent produce order-of-magnitude differences in ALP inhibitory potency [1]. The 2,4-dimethyl substitution pattern on the anilide ring is not interchangeable with other dimethyl isomers (e.g., 2,3-dimethyl or 2,6-dimethyl) or halogenated analogs; the enzymatic IC50 and binding energy are highly sensitive to the steric and electronic environment of the terminal aryl group [2]. Consequently, procurement of a generic “oxadiazole-acetamide ALP inhibitor” without specifying the 2,4-dimethyl substitution risks acquiring a substantially less active or mechanistically unvalidated compound.

Quantitative Differentiation Evidence for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide versus Analogues and Standards


ALP Inhibitory Potency: 6.7-Fold Improvement Over Reference Inhibitor KH₂PO₄

Compound 9h (2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide) inhibits human alkaline phosphatase with an IC₅₀ of 0.420 ± 0.012 µM, compared to the standard inhibitor KH₂PO₄ which exhibits an IC₅₀ of 2.80 µM [1]. This represents a 6.7-fold improvement in potency over the reference inhibitor under identical assay conditions. Within the 9a–j congeneric series, 9h was the most potent derivative, indicating that the 2,4-dimethyl substitution pattern is optimal among the tested analogs [2].

Alkaline phosphatase inhibition Enzyme kinetics Inhibitor potency

Non-Competitive Inhibition Mechanism Confirmed by Enzyme Kinetics

Kinetic analysis via Lineweaver–Burk plots demonstrated that compound 9h inhibits ALP through a non-competitive mechanism [1]. In contrast, the standard inhibitor KH₂PO₄ acts as a competitive inhibitor. A non-competitive mode implies that 9h can bind to the enzyme–substrate complex and reduce Vmax independently of substrate concentration, a mechanistically distinct and potentially more therapeutically relevant profile than competitive inhibition [2].

Enzyme mechanism Inhibition mode Drug design

Superior Binding Affinity to ALP: Docking Score of −7.90 kcal/mol

Molecular docking against ALP crystal structure (PDB: 1EW2) revealed that compound 9h exhibits a binding energy of −7.90 kcal/mol, the most favorable among all synthesized derivatives 9a–j [1]. The next best compounds in the series showed binding energies of approximately −7.5 kcal/mol or higher (less negative), confirming that the 2,4-dimethyl substitution delivers the strongest predicted target engagement [2].

Molecular docking Binding energy Computational chemistry

Cytotoxicity Profile: Non-Toxic at Bioactive Concentration with LD₅₀ = 106.71 µM

In brine shrimp lethality assays, compound 9h demonstrated an LD₅₀ of 106.71 µM, which is approximately 250-fold higher than its ALP IC₅₀ (0.42 µM), indicating a wide therapeutic window [1]. The reference toxicant potassium dichromate exhibited an LD₅₀ of 0.891 µM under the same conditions. This low cytotoxicity at bioactive concentrations distinguishes 9h from other ALP inhibitors that may show toxicity at or near their inhibitory concentrations [2].

Cytotoxicity Safety profiling Brine shrimp assay

DNA Binding Affinity: Kb = 7.83 × 10³ M⁻¹ by UV–Vis and 7.95 × 10³ M⁻¹ by Cyclic Voltammetry

Compound 9h binds to DNA via groove interactions, with binding constants (Kb) of 7.83 × 10³ M⁻¹ (UV–Vis) and 7.95 × 10³ M⁻¹ (cyclic voltammetry) [1]. These consistent values across two independent methods validate the DNA-binding property. While comparative DNA-binding data for other series members were not reported in detail, the concordance between orthogonal techniques adds robustness to this compound's characterization profile relative to analogs lacking such validation [2].

DNA interaction Spectroscopy Electrochemistry

Commercial Availability with Validated Purity: 97% and Batch-Specific QC Documentation

The compound is commercially supplied at 97% purity with batch-specific QC data including NMR, HPLC, and GC . In contrast, many in-class analogs are offered only as screening compounds without guaranteed purity or analytical documentation, risking irreproducible results in quantitative biochemical assays. The availability of QC-certified material ensures that the ALP IC₅₀ of 0.42 µM can be reproduced across laboratories [1].

Compound procurement Quality control Reproducibility

High-Confidence Application Scenarios for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide Derived from Quantitative Evidence


Human Alkaline Phosphatase Inhibitor Tool Compound for Enzymology Studies

With an IC₅₀ of 0.42 µM, non-competitive kinetics, and a 250-fold selectivity window over cytotoxicity, this compound is an ideal tool for investigating ALP catalytic mechanism and for benchmarking new ALP inhibitors [1]. Its 6.7-fold superiority over KH₂PO₄ makes it the preferred reference inhibitor for ALP assays where higher potency is required .

Structure-Based Drug Design Starting Point for ALP-Related Disorders

The validated docking pose (binding energy −7.90 kcal/mol) and non-competitive binding mode provide a robust starting point for medicinal chemistry optimization targeting diseases involving ALP dysregulation, such as vascular calcification or bone mineralization disorders [1]. The compound's low cytotoxicity allows for early cellular proof-of-concept studies .

DNA-Binding Probe for Biophysical Studies

The consistent DNA groove-binding constants (Kb ≈ 7.9 × 10³ M⁻¹) measured by two independent techniques qualify this compound as a spectroscopic/electrochemical probe for studying small-molecule–DNA interactions [1]. Its dual ALP inhibition and DNA binding may be exploited in multifunctional ligand design .

Procurement for Reproducible Multi-Lab Collaborative Screening

The commercial availability at 97% purity with full QC documentation (NMR, HPLC, GC) ensures that the compound can be reliably sourced for multi-center studies, eliminating the variability associated with in-house synthesis or non-certified vendors [1]. This is critical for projects requiring batch-to-batch consistency across long-term ALP inhibitor screening campaigns .

Quote Request

Request a Quote for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.